molecular formula C8H8BClO2 B3252239 (3-Chlorostyryl)boronic acid CAS No. 214907-21-8

(3-Chlorostyryl)boronic acid

Cat. No.: B3252239
CAS No.: 214907-21-8
M. Wt: 182.41
InChI Key: GJVFZKMQTVCZFF-SNAWJCMRSA-N
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Description

“(3-Chlorostyryl)boronic acid” is a type of boronic acid. It is also known by other names such as “Boronic acid, B-[(1E)-2-(3-chlorophenyl)ethenyl]-”, “(E)-(3-Chlorostyryl)boronic acid”, “(E)-2-(3-chlorophenyl)ethenylboronic acid”, and "(E)-(3-Chlorostyryl)boronic acid (contains varying amounts of Anhydride)" . The CAS number for this compound is 1258237-13-6 . The molecular formula is C8H8BClO2 and the molecular weight is 182.41 .


Synthesis Analysis

The synthesis of boronic acids often involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperatures to prevent over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

Boronic acids, including “this compound”, have been used as biochemical tools for various purposes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems . They can form reversible covalent bonds with 1,2- and 1,3-diols .


Physical and Chemical Properties Analysis

Boronic acids are hygroscopic . They are known to bind to diol and polyol motifs which are present in saccharides and catechols; they can also form bonds with nucleophilic amino acid side chains such as that of serine .

Scientific Research Applications

Catalysis and Organic Reactions

  • Boronic acids, including variants like (3-Chlorostyryl)boronic acid, are versatile in organic chemistry, particularly in catalysis. They are utilized in reactions like the aza-Michael addition, enabling the synthesis of densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

Fluorescent Chemosensors

  • Boronic acids interact with diols to form cyclic complexes, useful in creating fluorescent sensors. They are employed to probe carbohydrates and other bioactive substances, making them significant in diagnostics and disease treatment (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).

Biomedical Applications

  • In the biomedical field, boronic acid-containing polymers are valuable for treating conditions like HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility make them suitable for developing new biomaterials (Cambre & Sumerlin, 2011).

Sensing Applications

  • The interaction of boronic acids with diols and Lewis bases like fluoride or cyanide anions leads to various sensing applications, ranging from biological labeling to the development of therapeutics (Lacina, Skládal, & James, 2014).

Pharmaceutical Development

  • Boronic acids are used in developing enzyme inhibitors, boron neutron capture agents for cancer therapy, and as mimics recognizing biologically important saccharides (Yang, Gao, & Wang, 2003).

Mechanism of Action

The most common inhibition mechanism of boronic acids is the formation of a tetracoordinated boronate complex by coordination with the hydroxyl side chain of an active serine residue . Other mechanisms of action have also been identified .

Safety and Hazards

“(3-Chlorostyryl)boronic acid” should be handled with care. Personal protective equipment should be used as required. It should not be released into the environment . It should not get in eyes, on skin, or on clothing .

Future Directions

Boronic acids, including “(3-Chlorostyryl)boronic acid”, are increasingly utilized in diverse areas of research. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Future research directions include achieving target selectivity and minimizing related toxicity .

Properties

IUPAC Name

[(E)-2-(3-chlorophenyl)ethenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVFZKMQTVCZFF-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC(=CC=C1)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CC(=CC=C1)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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